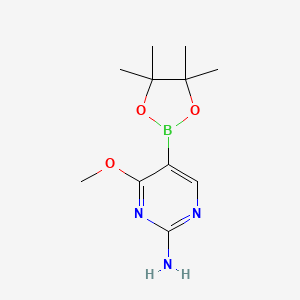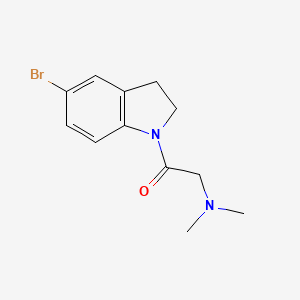
Methyl 4-((4-bromobenzyl)carbamoyl)benzoate
Descripción general
Descripción
“Methyl 4-((4-bromobenzyl)carbamoyl)benzoate” is a laboratory chemical with the molecular formula C16H14BrNO3 and a molecular weight of 348.19 g/mol. It is a para-substituted aryl bromide .
Synthesis Analysis
The synthesis of similar compounds involves a few steps, including alkylation, esterification, and another alkylation . For instance, the synthesis of methyl 4-bromobenzoate involves adding 4-bromobenzoic acid, methanol, and dichlorohydantoin into a flask, stirring and reacting at 60°C for 7 hours .Molecular Structure Analysis
Molecules of this compound are almost planar . It is isostructural with methyl 4-iodobenzoate .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis of Intermediate Compounds : Methyl 4-((4-bromobenzyl)carbamoyl)benzoate is an important intermediate in the total synthesis of bisbibenzyls, natural products with diverse biological activities. It is synthesized using methyl 4-bromobenzoate and iso-vanilline through condensation reactions (Lou Hong-xiang, 2012).
- Application in Wittig Reaction : This compound plays a role in the Wittig reaction, a process used in the synthesis of liquid crystal methyl [4-(nonyloxy) styryl] benzoate. The reaction involves multiple stages, including bromination, esterification, condensation, and application of the Wittig reagent (Maw‐Ling Wang, Biing-Lang Liu, & Sha Lin, 2007).
Industrial and Material Science Applications
- Liquid Crystals and Fluorescence Properties : Certain derivatives of this compound, like methyl 4-(4-alkoxystyryl)benzoates, have been studied for their liquid crystalline and fluorescence properties. These compounds exhibit thermal stability and distinctive textures, making them significant in materials science (Khushi Muhammad et al., 2016).
Safety and Hazards
This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to wear protective gloves/clothing/eye protection/face protection, use only outdoors or in a well-ventilated area, and avoid breathing dust/fume/gas/mist/vapors/spray .
Direcciones Futuras
Future research could explore the potential applications of “Methyl 4-((4-bromobenzyl)carbamoyl)benzoate” in various fields. Given its structural similarity to local anesthetics, it could be investigated for potential medical applications . Additionally, further studies could explore its reactivity and potential uses in organic synthesis .
Propiedades
IUPAC Name |
methyl 4-[(4-bromophenyl)methylcarbamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-21-16(20)13-6-4-12(5-7-13)15(19)18-10-11-2-8-14(17)9-3-11/h2-9H,10H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOOOVJYXPNXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine](/img/structure/B1532759.png)
![8-(Prop-2-en-1-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532760.png)


![6-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1532766.png)




![(S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B1532776.png)



![1-[6-(2,2,2-Trifluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1532782.png)